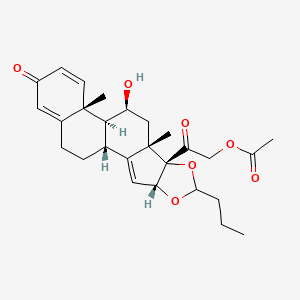
14,15-Dehydro Budesonide Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Dehydro Budesonide Acetate is a synthetic glucocorticoid compound. It is an intermediate in the synthesis of 14,15-Dehydro Budesonide, which is a derivative of Budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C27H34O7, and it has a molecular weight of 470.56 g/mol.
Vorbereitungsmethoden
The preparation of 14,15-Dehydro Budesonide Acetate involves several synthetic routes and reaction conditions. One common method starts with 16α-hydroxy prednisolone as the raw material. This compound undergoes a series of chemical reactions, including oxidation and esterification, to form the final product . Industrial production methods often utilize continuous flow processes to optimize reaction conditions and improve yield. These processes involve controlling parameters such as flow rate, temperature, and residence time to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
14,15-Dehydro Budesonide Acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
14,15-Dehydro Budesonide Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other glucocorticoid compounds, aiding in the study of steroid chemistry and synthesis.
Biology: Researchers use this compound to investigate the biological effects of glucocorticoids on cellular processes and gene expression.
Medicine: It serves as a reference material in the development and testing of new corticosteroid drugs for treating inflammatory diseases.
Industry: The compound is utilized in the production of pharmaceuticals, particularly in the formulation of inhalers and nasal sprays for respiratory conditions.
Wirkmechanismus
The mechanism of action of 14,15-Dehydro Budesonide Acetate involves binding to glucocorticoid receptors in target cells. This binding leads to changes in gene expression, resulting in the suppression of inflammatory responses. The compound decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation . These effects are mediated through the modulation of various molecular pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
14,15-Dehydro Budesonide Acetate is similar to other glucocorticoid compounds, such as:
Budesonide: A widely used corticosteroid for treating asthma and inflammatory bowel disease.
Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Compared to these compounds, this compound is unique due to its specific chemical structure and its role as an intermediate in the synthesis of 14,15-Dehydro Budesonide. This uniqueness allows for targeted research and development in the field of glucocorticoid chemistry and pharmacology.
Eigenschaften
Molekularformel |
C27H34O7 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
BFKMMLGHEPOOBR-ABJGVCPCSA-N |
Isomerische SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |
Kanonische SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


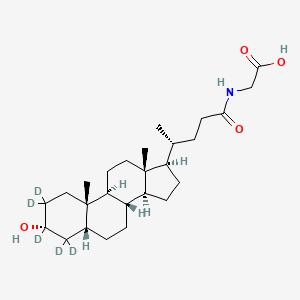

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
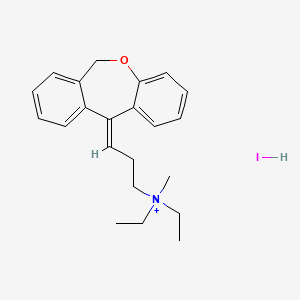
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

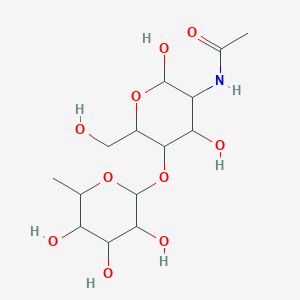
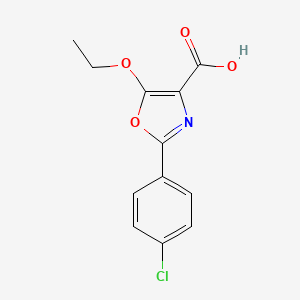

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
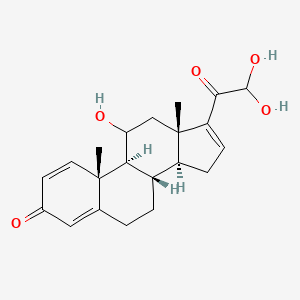
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

